1,4-Cycloheptanedione
Description
1,4-Cycloheptanedione is an organic compound with the molecular formula C7H10O2 . It is a diketone, meaning it contains two ketone groups. This compound is part of the cycloheptane family, characterized by a seven-membered ring structure. The presence of two ketone groups at the 1 and 4 positions makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
14950-46-0 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
cycloheptane-1,4-dione |
InChI |
InChI=1S/C7H10O2/c8-6-2-1-3-7(9)5-4-6/h1-5H2 |
InChI Key |
JFZCBLXXTGLKOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Cycloheptanedione can be synthesized through various methods. One common approach involves the oxidation of cycloheptanone . This reaction typically uses strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . Another method involves the ring expansion of cyclohexanone derivatives using diazo compounds and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled oxidation of cycloheptanone using environmentally friendly oxidizing agents and catalysts to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1,4-Cycloheptanedione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the ketone positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and nitric acid (HNO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents (RMgX) and organolithium compounds (RLi).
Major Products
Oxidation: Carboxylic acids.
Reduction: Diols and alcohols.
Substitution: Various substituted cycloheptanones.
Scientific Research Applications
1,4-Cycloheptanedione has numerous applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: Used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 1,4-Cycloheptanedione involves its ability to act as an electrophile due to the presence of two ketone groups. These ketone groups can undergo nucleophilic attack, leading to the formation of various intermediates and products. The compound can also participate in cycloaddition reactions, forming new ring structures .
Comparison with Similar Compounds
Similar Compounds
1,4-Cyclohexanedione: A six-membered ring diketone with similar reactivity but different ring strain and stability.
1,3-Cycloheptanedione: Another isomer with ketone groups at the 1 and 3 positions, leading to different chemical properties and reactivity.
Uniqueness
1,4-Cycloheptanedione is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered and five-membered counterparts. The positioning of the ketone groups also influences its reactivity and the types of reactions it can undergo .
Biological Activity
1,4-Cycloheptanedione (C7H10O2) is a cyclic diketone that has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry. This compound features a seven-membered carbon ring with two carbonyl groups, which contributes to its reactivity and biological profile. Research has indicated that this compound exhibits various biological activities, including cytotoxicity against cancer cell lines and potential anti-inflammatory effects.
Cytotoxicity
This compound has been evaluated for its cytotoxic effects on several cancer cell lines. A study conducted by Zhang et al. demonstrated that derivatives of cycloheptanedione exhibited significant cytotoxicity against the HeLa cell line, with an IC50 value indicating moderate effectiveness in inhibiting cell proliferation . The half-maximal inhibitory concentration (IC50) is a critical measure in pharmacology as it indicates the potency of a compound.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound Derivative | HeLa | 16.0 |
The cytotoxic effects of this compound may be attributed to its ability to induce apoptosis in cancer cells. This mechanism involves the activation of caspases and subsequent fragmentation of DNA, leading to programmed cell death. The specific pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with cellular signaling pathways that regulate apoptosis and cell cycle progression.
Anti-Inflammatory Activity
In addition to its cytotoxic properties, this compound has shown potential anti-inflammatory activity. Research indicates that it may inhibit the production of pro-inflammatory cytokines in macrophages, thus reducing inflammation . This property could make it a candidate for developing therapeutic agents aimed at treating inflammatory diseases.
Reactivity and Kinetics
The reactivity of this compound towards various nucleophiles has been studied extensively. In kinetic studies, it was found to have a second-order rate constant significantly higher than its cyclopentanedione counterparts when reacting with azanone (HNO), indicating a strong nucleophilic character . The calculated energy barriers for these reactions suggest that the compound's structure facilitates efficient nucleophilic attack.
| Compound | Second-Order Rate Constant (M⁻¹s⁻¹) |
|---|---|
| 1,3-Cycloheptanedione |
Case Study 1: Anticancer Activity
A notable case study involved the synthesis of analogs of this compound and their evaluation against various cancer cell lines. The study found that certain derivatives exhibited enhanced cytotoxicity compared to the parent compound, highlighting the importance of structural modifications in improving biological activity .
Case Study 2: Inhibition of Inflammatory Markers
Another study focused on the anti-inflammatory effects of this compound in vitro. The results showed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels in treated macrophages compared to controls. This suggests that the compound may have therapeutic potential in treating conditions characterized by chronic inflammation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
